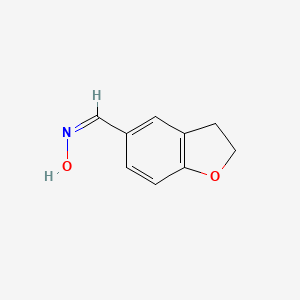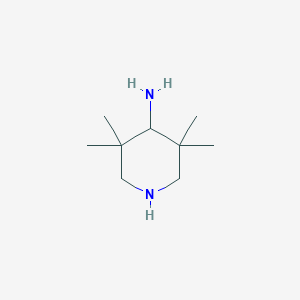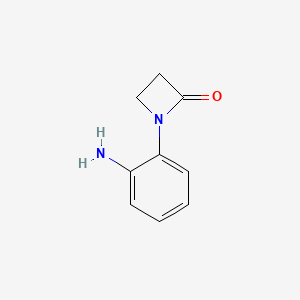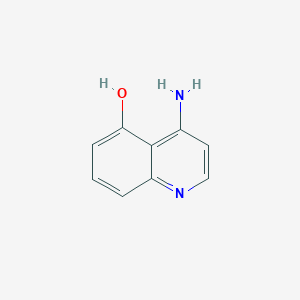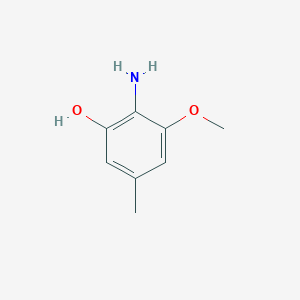
2-Amino-3-methoxy-5-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-methoxy-5-methylphenol is an organic compound with the molecular formula C8H11NO2 It is a derivative of phenol, characterized by the presence of an amino group, a methoxy group, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methoxy-5-methylphenol can be achieved through several methods. One common approach involves the nitration of 3-methoxy-5-methylphenol, followed by reduction to introduce the amino group. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-methoxy-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Amino-3-methoxy-5-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-3-methoxy-5-methylphenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-5-methylphenol: Lacks the amino group, resulting in different chemical reactivity and biological activity.
3-Methoxy-5-methylphenol: Similar structure but without the amino group, leading to different applications and properties.
2-Amino-5-methylphenol: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
2-Amino-3-methoxy-5-methylphenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
2-amino-3-methoxy-5-methylphenol |
InChI |
InChI=1S/C8H11NO2/c1-5-3-6(10)8(9)7(4-5)11-2/h3-4,10H,9H2,1-2H3 |
Clé InChI |
ROBOTSVSIFSDRV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)OC)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


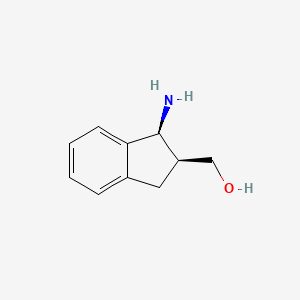

![5-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11920142.png)
![1h-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B11920145.png)




